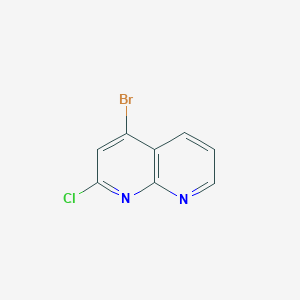

4-Bromo-2-chloro-1,8-naphthyridine

Description

Overview of Naphthyridine Scaffolds in Heterocyclic Chemistry

Naphthyridines are a class of heterocyclic aromatic organic compounds that are structural analogs of naphthalene, where two of the carbon atoms are replaced by nitrogen atoms. ontosight.ai These diazanaphthalenes are characterized by a bicyclic system composed of two fused pyridine (B92270) rings. researchgate.net

Isomeric Forms and Structural Characteristics of Naphthyridines

The positioning of the two nitrogen atoms within the fused pyridine rings gives rise to six possible isomers of naphthyridine. acs.orgnih.gov These isomers are distinguished by the location of the nitrogen atoms, leading to unique electronic and steric properties for each scaffold. researchgate.net The six isomeric forms are 1,5-naphthyridine (B1222797), 1,6-naphthyridine (B1220473), 1,7-naphthyridine, 1,8-naphthyridine (B1210474), 2,6-naphthyridine (B1209661), and 2,7-naphthyridine. nih.gov

All naphthyridine isomers are typically white solids, though they exhibit a wide range of melting points. acs.org For instance, the melting point of 1,6-naphthyridine is below 40°C, while that of 2,6-naphthyridine is significantly higher at 114–115°C. acs.org The parent 1,8-naphthyridine is a yellow solid with a melting point of 98-99°C. wikipedia.org The planar, bicyclic structure of naphthyridines provides a rigid framework that is often exploited in the design of molecules with specific three-dimensional orientations. ontosight.airesearchgate.net

Table 1: Isomeric Forms of Naphthyridine

| Isomer | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

Significance of 1,8-Naphthyridine in Contemporary Chemical Research

Among the various isomers, 1,8-naphthyridine is the most extensively studied. wikipedia.org Its derivatives have garnered significant attention from researchers due to their wide array of interesting biological activities. nih.gov The 1,8-naphthyridine core is a key component in numerous pharmaceutical drugs, including nalidixic acid, enoxacin, and trovafloxacin, which are known for their antibacterial properties. wikipedia.org

The broad spectrum of biological activities associated with 1,8-naphthyridine derivatives establishes them as potent scaffolds in therapeutic and medicinal research. nih.gov These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov Furthermore, derivatives have shown potential in addressing neurological disorders such as Alzheimer's disease and depression. nih.gov The ability of the flanking nitrogen atoms in the 1,8-naphthyridine structure to act as a binucleating ligand in coordination chemistry further expands its utility in the development of metal-containing complexes with enhanced biological activities. ontosight.aiwikipedia.org

Importance of Halogenated Naphthyridines in Synthetic Methodologies

The introduction of halogen atoms onto the naphthyridine scaffold dramatically enhances its synthetic versatility. Halogenated naphthyridines, such as 4-Bromo-2-chloro-1,8-naphthyridine, are key intermediates in the synthesis of more complex molecules. nih.gov

Role of Bromine and Chlorine Substituents in Reactivity Modulation

The presence of bromine and chlorine substituents on the 1,8-naphthyridine ring system plays a crucial role in modulating its reactivity. These halogen atoms are excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for selective, stepwise functionalization.

For instance, the chlorine atom at the 2-position and the bromine atom at the 4-position of the 1,8-naphthyridine core in this compound provide two distinct reaction sites. This differential reactivity is a cornerstone of its utility in synthetic chemistry, enabling the sequential introduction of different substituents to build molecular complexity.

Relevance of this compound as a Preeminent Synthetic Building Block

This compound has emerged as a preeminent synthetic building block due to the strategic placement of its halogen substituents. This arrangement facilitates a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful tools for forming carbon-carbon bonds. mdpi.com The ability to selectively react one halogen over the other allows for a programmed and controlled synthesis of highly substituted 1,8-naphthyridine derivatives.

The synthesis of various biologically active compounds relies on the use of halogenated naphthyridines as starting materials. nih.gov For example, the synthesis of certain anti-Ebola virus pharmacophores and inhibitors of Plasmodium protein kinases has been achieved through the amination of chlorinated naphthyridine derivatives. nih.gov The versatility of this compound makes it an invaluable tool for medicinal chemists and organic chemists in the development of new therapeutic agents and other functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2 |

|---|---|

Molecular Weight |

243.49 g/mol |

IUPAC Name |

4-bromo-2-chloro-1,8-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H |

InChI Key |

GVOVUGPOSVMWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Br)Cl |

Origin of Product |

United States |

Synthetic Strategies for 4 Bromo 2 Chloro 1,8 Naphthyridine and Its Derivatives

Halogenation Approaches for Introducing Bromine and Chlorine

Utilization of Phosphorus Halides in Naphthyridinone Conversion

The conversion of a naphthyridinone (or its tautomeric form, a hydroxynaphthyridine) to a chloronaphthyridine is a fundamental transformation in the synthesis of halo-substituted 1,8-naphthyridines. Phosphorus halides, particularly phosphorus oxychloride (POCl₃), are widely employed for this purpose. This method is effective for introducing a chlorine atom at the 2-position of the 1,8-naphthyridine (B1210474) ring system.

The reaction typically involves heating the corresponding 1,8-naphthyridin-2(1H)-one with neat phosphorus oxychloride or in the presence of a high-boiling solvent such as dimethylformamide (DMF). The hydroxyl group at the 2-position is converted into a chlorosulfite intermediate by thionyl chloride or a phosphate (B84403) ester intermediate by phosphorus oxychloride, which is subsequently displaced by a chloride ion via a nucleophilic substitution reaction. google.com

A documented example of this transformation is the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) from the corresponding N-(pyridin-2-yl) acetamide. In this multi-step synthesis, the initial cyclization to form the naphthyridinone is followed by treatment with phosphorus oxychloride in dimethylformamide, which accomplishes the chlorination at the 2-position through a Vilsmeier-Haack type mechanism. researchgate.netekb.eg This process underscores the utility of phosphorus halides in generating 2-chloro-1,8-naphthyridine (B101967) precursors.

A patent for the synthesis of a pagoclone (B163018) intermediate also describes the chlorination of a 7-hydroxy-1,8-naphthyridine derivative using phosphorus oxychloride in acetonitrile, with a catalytic amount of dimethylformamide. google.com This further illustrates the general applicability of phosphorus halides in converting hydroxynaphthyridines to their chloro-analogs, a key step in the potential synthesis of 4-bromo-2-chloro-1,8-naphthyridine.

Table 1: Examples of Naphthyridinone Conversion using Phosphorus Halides

| Starting Material | Reagent | Product | Reference |

| N-(pyridin-2-yl) acetamides | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehydes | researchgate.net |

| 2-Amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt | POCl₃, Acetonitrile, DMF (cat.) | Phthalimidyl-7-chloro-1,8-naphthyridine | google.com |

Regioselective Halogenation Strategies for 1,8-Naphthyridine Scaffolds

The selective introduction of halogen atoms at specific positions of the 1,8-naphthyridine ring is crucial for the synthesis of compounds like this compound. The regioselectivity of halogenation is influenced by the electronic properties of the naphthyridine ring and the nature of the halogenating agent.

The 1,8-naphthyridine nucleus is an electron-deficient system, which generally makes electrophilic substitution reactions challenging. However, the presence of activating groups or the use of specific reaction conditions can direct the halogenation to particular positions. For instance, the bromination of 1,X-naphthyridines has been studied, providing insights into the reactivity of these systems. acs.org

A practical approach to achieving a 4-bromo-2-chloro substitution pattern involves a stepwise halogenation. Starting with a 2-chloro-1,8-naphthyridine derivative, a subsequent bromination can be directed to the 4-position. An example of this strategy is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine chalcones, which are then subjected to bromination. ekb.eg This suggests that the electronic landscape of the 2-chloro-1,8-naphthyridine intermediate favors electrophilic attack at other positions on the ring.

The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) has been shown to be an effective method for the regioselective halogenation of a variety of arenes and heterocycles under mild conditions. organic-chemistry.orgnih.gov This method's high regioselectivity is attributed to the properties of HFIP, which can activate the N-halosuccinimide, facilitating the halogenation. Such a strategy could potentially be applied to the selective halogenation of 1,8-naphthyridine scaffolds.

Table 2: Examples of Regioselective Halogenation of Naphthyridine and Related Scaffolds

| Substrate | Reagent | Product | Key Feature | Reference |

| 2-Chloro-3-formyl-1,8-naphthyridine chalcones | Bromine | Bromo-substituted chalcones | Stepwise halogenation | ekb.eg |

| Various arenes and heterocycles | N-Halosuccinimides in HFIP | Regioselectively halogenated products | Mild conditions, high regioselectivity | organic-chemistry.orgnih.gov |

| 8-Substituted quinolines | Bromine | Mixture of mono- and di-bromo derivatives | Study of regioselectivity | acgpubs.orgresearchgate.net |

Advanced Synthetic Methodologies for this compound Analogs

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and sustainable methods for the construction of complex heterocyclic systems, including analogs of this compound.

Metal-Free Annulation Reactions for Dihydrobenzo[b]tandfonline.comresearchgate.netnaphthyridine Systems

The development of metal-free synthetic routes is a significant goal in green chemistry. For the synthesis of dihydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine systems, which are structurally related to the target compound, several metal-free annulation reactions have been reported. These methods often involve cascade reactions that efficiently build the complex heterocyclic core.

One such approach describes an eco-friendly, metal-free formal [3+3] annulation reaction to synthesize dihydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine derivatives. This method utilizes ortho-chloroquinolin-α,β-unsaturated ketones and acyclic enaminones under phase-transfer catalysis. tandfonline.com Another novel strategy involves the reaction of ortho-halogenated quinolone chalcones with aminomaleimides under metal-free conditions to produce dihydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones. researchgate.netrsc.orgnih.govrsc.org The reaction proceeds through a 1,4-Michael addition followed by an intermolecular cascade annulation. These methods highlight the potential for constructing the core structure without the need for transition metal catalysts.

Catalytic Approaches in Aqueous Media for Sustainable Synthesis (e.g., Ionic Liquid Catalysis)

The use of aqueous media and environmentally benign catalysts represents a significant step towards sustainable chemical synthesis. The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, has been adapted to these conditions.

Recent research has demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. acs.orgacs.org This one-step reaction is efficient, and the product separation is straightforward. Another study utilized basic ionic liquids as both green solvents and catalysts for the preparation of 1,8-naphthyridine derivatives via the Friedländer reaction, with [Bmmim][Im] showing remarkable catalytic activity. nih.govacs.orgnih.gov These methods offer a greener alternative to traditional syntheses that often require harsh conditions and toxic organic solvents.

Table 3: Examples of Sustainable Synthesis of 1,8-Naphthyridines

| Reaction Type | Catalyst/Solvent | Key Advantage | Reference |

| Friedländer Annulation | Choline Hydroxide / Water | Gram-scale, aqueous media, biocompatible catalyst | acs.orgacs.org |

| Friedländer Annulation | [Bmmim][Im] (Ionic Liquid) | Green solvent and catalyst, high yield | nih.govacs.orgnih.gov |

Strategies for Selective Introduction of Halogens at Specific Positions on the 1,8-Naphthyridine Ring

The ability to selectively introduce different halogens at specific positions on the 1,8-naphthyridine ring is paramount for creating diverse molecular libraries for drug discovery and materials science. The inherent electronic properties of the naphthyridine ring, coupled with the choice of halogenating agent and reaction conditions, govern the outcome of these reactions.

As previously mentioned, a stepwise approach is often the most effective strategy for introducing two different halogens. For the synthesis of this compound, a plausible route involves the initial synthesis of a 2-chloro-1,8-naphthyridine precursor. The chlorine atom at the 2-position deactivates the pyridine (B92270) ring it is attached to, potentially directing subsequent electrophilic substitution, such as bromination, to the other pyridine ring. The electron-donating or -withdrawing nature of other substituents on the ring will also play a crucial role in determining the site of the second halogenation.

For instance, the Vilsmeier-Haack cyclization to form 2-chloro-1,8-naphthyridine-3-carbaldehyde provides a handle for further transformations. researchgate.netekb.eg The presence of the formyl group at the 3-position will influence the electronic distribution of the entire ring system, thereby affecting the regioselectivity of a subsequent bromination reaction. Studies on the bromination of various 1,X-naphthyridines and substituted quinolines provide valuable data on the directing effects of the nitrogen atoms and existing substituents, which can be extrapolated to predict the outcome of halogenating 2-chloro-1,8-naphthyridine. acs.orgacgpubs.orgresearchgate.net

Reactivity and Functionalization of 4 Bromo 2 Chloro 1,8 Naphthyridine

Nucleophilic Substitution Reactions (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing electron-poor aromatic systems like 1,8-naphthyridine (B1210474). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The subsequent expulsion of the halide leaving group restores the aromaticity. In 4-Bromo-2-chloro-1,8-naphthyridine, both the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.

The regioselectivity of SNAr on dihalogenated heterocycles is determined by a balance of two primary factors: the intrinsic electrophilicity of the carbon atom and the leaving group ability of the halogen. Generally, the order of leaving group ability is I > Br > Cl > F. However, the electronic activation of the substitution site can override this trend. nih.govrsc.org For heteroaromatic systems like quinazolines and pyridines, positions analogous to C2 and C4 in naphthyridine are highly electrophilic, with the C4 position often being the most reactive site for SNAr. mdpi.com

Substitution of Halogens with Amine Nucleophiles

The reaction of halogenated naphthyridines with amine nucleophiles is a crucial method for synthesizing amino-naphthyridine derivatives, which are common scaffolds in medicinal chemistry. In the case of this compound, the substitution can theoretically occur at either the C2-Cl or C4-Br bond. Based on studies of analogous systems like 2,4-dichloroquinazolines, the C4 position is typically more susceptible to nucleophilic attack by amines. mdpi.com This enhanced reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate at the 4-position.

While the C-Br bond is generally more labile than the C-Cl bond, the higher intrinsic electrophilicity of the C4 position in the 1,8-naphthyridine ring is expected to direct initial substitution by amines to this site, displacing the bromide. A second substitution at the C2 position would require more forcing conditions. This selective reactivity allows for the stepwise introduction of different amine nucleophiles. For example, reacting this compound with one equivalent of a primary amine under controlled conditions would likely yield the 4-amino-2-chloro-1,8-naphthyridine intermediate.

| Entry | Nucleophile | Position of Substitution | Product | Conditions |

| 1 | Primary/Secondary Amine (1 eq.) | C4 | 4-Amino-2-chloro-1,8-naphthyridine | Mild (e.g., EtOH, rt to 80 °C) |

| 2 | Primary/Secondary Amine (excess) | C2 and C4 | 2,4-Diamino-1,8-naphthyridine | Harsher (e.g., high temp.) |

| 3 | Diamine (e.g., Heptanediamine) | C2 or C4 (Intermolecular) | N-Alkyltacrine analogues | High temp. (e.g., 1-pentanol, reflux) prepchem.com |

Displacement of Halides by Other Heteroatom Nucleophiles

Beyond amines, other heteroatom nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻) can displace the halogens on the 1,8-naphthyridine ring via the SNAr mechanism. The same principles of regioselectivity apply, with the C4 position being the favored site for initial attack due to its higher electrophilicity. This allows for the synthesis of alkoxy- and alkylthio-substituted naphthyridines.

For instance, the reaction of 2-amino-7-chloro-1,8-naphthyridine with 2-bromophenol (B46759) in the presence of potassium hydroxide (B78521) demonstrates the feasibility of substituting a chloro group on the naphthyridine ring with an oxygen nucleophile. organic-chemistry.org Applying this to this compound, one would expect a selective reaction with a phenoxide or alkoxide at the C4-Br position under appropriate conditions, yielding a 4-alkoxy-2-chloro-1,8-naphthyridine. Subsequent reaction at the C2 position would then be possible under more vigorous conditions.

| Entry | Nucleophile | Expected Site of Primary Substitution | Product | Conditions |

| 1 | Sodium Methoxide (CH₃ONa) | C4 | 4-Methoxy-2-chloro-1,8-naphthyridine | Methanol, reflux |

| 2 | Sodium Thiophenoxide (PhSNa) | C4 | 4-(Phenylthio)-2-chloro-1,8-naphthyridine | DMF, heat |

| 3 | 2-Bromophenol / KOH | C7 (on 2-amino-7-chloro-1,8-naphthyridine) | 2-Amino-7-(2-bromophenoxy)-1,8-naphthyridine | Heat (120 °C) organic-chemistry.org |

Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and have revolutionized the synthesis of complex organic molecules, including polyfunctional heterocycles. For substrates like this compound, these reactions offer a pathway to introduce aryl, vinyl, or alkyl groups, with the potential for site-selectivity by exploiting the different reactivities of the C-Br and C-Cl bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille)

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Stille couplings, are widely used for C-C bond formation. wikipedia.orgnih.gov The site-selectivity in the cross-coupling of dihaloheteroarenes depends on the balance between the C-Hal bond dissociation energy (BDE) and the electronic properties of the carbon center. The typical order of reactivity based on BDE is C–I > C–OTf > C–Br > C–Cl. rsc.org However, for electron-deficient rings, the intrinsic electrophilicity of the carbon atom can facilitate the oxidative addition of Pd(0) to a normally less reactive C-Cl bond over a C-Br bond. nih.govrsc.org

In the context of this compound, the C4-Br bond is generally expected to be more reactive in Suzuki or Stille couplings due to the lower BDE of the C-Br bond. However, the reactivity can be finely tuned by the choice of catalyst system (palladium precursor and ligand) and reaction conditions. For example, in related bromo-chloro-quinoline systems, certain phosphine (B1218219) ligands favor reaction at the C-Cl bond, while others favor the C-Br bond, allowing for divergent selectivity. nih.gov Therefore, it is plausible to selectively functionalize either the C4 or C2 position of this compound by carefully selecting the palladium catalyst and conditions.

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Expected Major Product |

| 1 | Suzuki nih.gov | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-2-chloro-1,8-naphthyridine |

| 2 | Suzuki nih.gov | Arylboronic acid | Pd(dppf)Cl₂ | 2-Aryl-4-bromo-1,8-naphthyridine |

| 3 | Stille wikipedia.orgnih.gov | Organostannane (e.g., Bu₃SnAr) | Pd(PPh₃)₄ / LiCl | 4-Aryl-2-chloro-1,8-naphthyridine |

Cobalt-Catalyzed Cross-Couplings with Organometallics for Polyfunctional Naphthyridines

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods, particularly for the functionalization of N-heterocycles. nih.govacs.org These reactions often exhibit a broad substrate scope and can be effective for coupling with organometallic reagents like Grignard (RMgX) and organozinc (RZnX) reagents. nih.govnih.gov

Research has shown that CoCl₂ can effectively catalyze the cross-coupling of various halogenated naphthyridines with both alkyl- and arylmagnesium halides. nih.gov Furthermore, the use of CoCl₂·2LiCl with additives like sodium formate (B1220265) enables the smooth coupling of arylzinc halides with chloronaphthyridines and iodonaphthyridines. nih.govacs.org A key advantage is the potential for sequential, site-selective functionalization. For instance, a 1-chloro-4-iodo-2,7-naphthyridine was successfully functionalized in a stepwise manner, first using a Pd-catalyzed Negishi coupling at the more reactive iodo position, followed by a Co-catalyzed coupling at the chloro position. nih.gov This strategy is directly applicable to this compound, where a selective Pd-catalyzed coupling at the C4-Br position could be followed by a Co-catalyzed coupling at the C2-Cl position to generate highly functionalized, non-symmetrical 1,8-naphthyridines.

Table of Representative Cobalt-Catalyzed Cross-Coupling Reactions on Naphthyridines

| Entry | Naphthyridine Substrate | Organometallic Reagent | Catalyst System | Product | Yield | Ref |

| 1 | 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ | 3-Chloro-6-(2-phenylethyl)-1,8-dimethyl-2,7-naphthyridine | 80% | nih.gov |

| 2 | 1-Chloro-2,7-naphthyridine | 4-Anisylzinc chloride | CoCl₂·2LiCl, HCO₂Na | 1-(4-Anisyl)-2,7-naphthyridine | 92% | nih.gov |

| 3 | 4-Iodo-1,5-naphthyridine | (4-CF₃-benzyl)zinc bromide | CoCl₂·2LiCl, HCO₂Na | 4-(4-CF₃-benzyl)-1,5-naphthyridine | 86% | nih.gov |

Mechanistic Investigations of Cross-Coupling Pathways

The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : A low-valent Pd(0) species inserts into the carbon-halogen bond (C-X) of the naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step, and its selectivity (C-Br vs. C-Cl) can be controlled by the choice of ligand and reaction conditions. nih.gov

Transmetalation : The organic group from the organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide. wikipedia.orgnih.gov

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Mechanistic studies on cobalt-catalyzed cross-couplings suggest that they can proceed through different pathways, often involving radical intermediates or direct Sₙ2-type processes. nih.gov For the coupling of alkyl halides, a radical process is often invoked. nih.gov In the context of aryl halides like the chloronaphthyridines, the reaction with organozinc reagents catalyzed by cobalt likely involves transmetalation to a cobalt species followed by reductive elimination, analogous to the palladium cycle but with different kinetics and reactivity profiles. The precise mechanism can be complex and dependent on the specific substrates, catalyst, and additives used. nih.gov

Organometallic Intermediates and Directed Metalation

The generation of organometallic intermediates from this compound is a powerful strategy for introducing a variety of functional groups onto the naphthyridine core. Directed metalation, in particular, offers a regioselective approach to C-H bond activation, enabling precise modification of the heterocyclic ring.

Regioselective Direct Ring Metalation Strategies (e.g., using TMPMgCl∙LiCl)

While direct experimental data on the regioselective metalation of this compound is not extensively documented, the reactivity of analogous systems provides valuable insights. For instance, the metalation of the structurally similar 4-bromobenzo[c] rsc.orgrsc.orgnaphthyridine using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) has been shown to proceed with high regioselectivity. nih.gov In this case, metalation occurs at the C5 position, which is ortho to the bromo substituent. This directed ortho-metalation is a well-established phenomenon where a directing group, in this case, the bromine atom, facilitates deprotonation at an adjacent position.

Extrapolating from this, it is plausible that the treatment of this compound with a strong, non-nucleophilic base like TMPMgCl·LiCl would lead to regioselective deprotonation at the C3 position. The C3 position is the most activated site for deprotonation due to the combined electron-withdrawing effects of the adjacent nitrogen atom (N1) and the bromine atom at C4. The resulting magnesiated intermediate would be a versatile nucleophile for further functionalization.

Table 1: Plausible Regioselective Metalation of this compound

| Starting Material | Reagent | Proposed Intermediate | Site of Metalation |

| This compound | TMPMgCl·LiCl | 4-Bromo-2-chloro-3-(magnesiochloro)-1,8-naphthyridine | C3 |

Quenching Reactions with Various Electrophiles for Further Derivatization

The utility of the in situ generated organometallic intermediate from the directed metalation of this compound would be demonstrated by its subsequent reaction with a diverse range of electrophiles. Although specific examples for this exact compound are scarce in the literature, studies on similar halo-substituted naphthyridines and other heterocycles provide a strong basis for predicting the outcomes of such quenching reactions.

Following the regioselective metalation at the C3 position, the resulting magnesiated species could be quenched with various electrophiles to introduce a wide array of substituents. For example, reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Carboxylation with carbon dioxide would furnish the C3-carboxylic acid derivative. Furthermore, reactions with sources of iodine or other halogens would introduce a new halogen handle at the C3 position, opening up possibilities for further cross-coupling reactions.

Table 2: Predicted Quenching Reactions of Metalated this compound

| Metalated Intermediate | Electrophile | Predicted Product |

| 4-Bromo-2-chloro-3-(magnesiochloro)-1,8-naphthyridine | R-CHO (Aldehyde) | 4-Bromo-2-chloro-3-(hydroxy(R)methyl)-1,8-naphthyridine |

| 4-Bromo-2-chloro-3-(magnesiochloro)-1,8-naphthyridine | R1R2C=O (Ketone) | 4-Bromo-2-chloro-3-(hydroxy(R1)(R2)methyl)-1,8-naphthyridine |

| 4-Bromo-2-chloro-3-(magnesiochloro)-1,8-naphthyridine | CO2 | This compound-3-carboxylic acid |

| 4-Bromo-2-chloro-3-(magnesiochloro)-1,8-naphthyridine | I2 | 4-Bromo-2-chloro-3-iodo-1,8-naphthyridine |

Other Derivatization Pathways for this compound

Beyond organometallic intermediates, the this compound scaffold can be functionalized through a variety of other chemical transformations, including modifications of the naphthyridine core itself and reactions at the nitrogen atoms.

Oxidation and Reduction Reactions of the Naphthyridine Core

Conversely, reduction of the naphthyridine core can lead to partially or fully saturated ring systems, which can exhibit distinct biological activities. Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. The choice of catalyst and reaction conditions can influence the extent of reduction. For instance, selective reduction of one of the pyridine (B92270) rings in a naphthyridine system can often be achieved.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the 1,8-naphthyridine ring are nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto one of the nitrogen atoms, which can modulate the steric and electronic properties of the molecule. This is typically achieved by reacting the naphthyridine with an alkyl halide in the presence of a base. researchgate.net

N-acylation involves the introduction of an acyl group to a nitrogen atom, forming an N-acylnaphthyridinium species or leading to ring-opened products under certain conditions. Acylation can be accomplished using acyl chlorides or anhydrides. researchgate.net These reactions can be used to introduce a variety of functional groups and can also serve as a protecting group strategy in multi-step syntheses.

Intramolecular Cyclization Reactions for Fused Naphthyridine Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups at the C3 position (via metalation and quenching) or at one of the halogen positions (via substitution), intramolecular cyclization reactions can be designed to construct additional rings onto the naphthyridine framework.

For example, if a nucleophilic group is introduced at a position that can spatially reach another reactive site on the molecule, an intramolecular cyclization can occur, leading to the formation of tricyclic or tetracyclic systems. The synthesis of triazolo[4,5,1-ij] sci-hub.seresearchgate.netnaphthyridines from 2-chloro-1,8-naphthyridine (B101967) derivatives has been reported, showcasing the potential for such cyclizations. connectjournals.com Although direct examples starting from this compound are not prevalent, the principles of intramolecular cyclization are broadly applicable and suggest that this compound could be a key intermediate in the synthesis of novel fused naphthyridine systems with potential applications in medicinal chemistry and materials science. researchgate.netjst.go.jp

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 2 Chloro 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) is utilized to determine the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like 4-bromo-2-chloro-1,8-naphthyridine, the aromatic region of the ¹H NMR spectrum would be of particular interest, revealing the substitution pattern on the naphthyridine core. For instance, in the related compound 4-bromo-2-chloroaniline , the protons on the aromatic ring appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. rsc.org

¹³C NMR (Carbon-13 NMR) provides information on the different types of carbon atoms in a molecule. In the case of this compound, one would expect to see distinct signals for each of the carbon atoms in the naphthyridine ring, as well as any substituent carbons. The chemical shifts of these signals are influenced by the presence of electronegative atoms like bromine and chlorine. For example, the ¹³C NMR data for 4-bromo-2-chloroaniline shows distinct resonances for the carbon atoms of the benzene (B151609) ring, with the carbons attached to the bromine and chlorine atoms exhibiting characteristic shifts. rsc.org

To illustrate, the following table presents typical ¹H and ¹³C NMR data for related aniline (B41778) and naphthyridine structures.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Bromoaniline | 3.70 (brs, 2H, NH₂), 6.58 (d, 2H, ArH), 7.25 (d, 2H, ArH) | 110.1, 116.5, 132.3, 146.1 |

| 4-Chloroaniline | 3.68 (s, 2H, NH₂), 6.63 (d, J= 8.4 Hz, 2H, ArH), 7.12 (d, J= 8.5 Hz, 2H, ArH) | 116.25, 123.16, 129.13, 144.95 |

| 1,8-Naphthyridine (B1210474) | 9.08 (dd, 1H), 8.18 (dd, 1H), 7.45 (dd, 1H) | 153.2, 149.8, 136.8, 121.3 |

Data for 4-Bromoaniline and 4-Chloroaniline sourced from a study on the synthesis of triazoles. rsc.org Data for 1,8-Naphthyridine is typical literature values. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

While the direct mass spectrum for this compound is not available, data for the related compound 4-bromo-1-chloro-2,7-naphthyridine is noted to be available, which would show a similar isotopic pattern. The fragmentation of these molecules under electron ionization would likely involve the loss of the halogen atoms or other small neutral molecules, providing further structural clues. The principles of interpreting such spectra can be understood from the analysis of compounds like 1-bromo-2-chloroethane, where the combined isotopic abundances of bromine and chlorine lead to a distinctive M, M+2, and M+4 pattern. docbrown.info

| Ion | Description | Expected m/z Pattern |

| [M]⁺ | Molecular Ion | A cluster of peaks reflecting the isotopic distribution of Br and Cl. |

| [M-Cl]⁺ | Fragment from loss of Chlorine | A doublet with ~1:1 intensity ratio due to Bromine isotopes. |

| [M-Br]⁺ | Fragment from loss of Bromine | A doublet with ~3:1 intensity ratio due to Chlorine isotopes. |

| [M-Br-Cl]⁺ | Fragment from loss of both halogens | A single peak for the remaining naphthyridine core. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic naphthyridine ring. The presence of the C-Cl and C-Br bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum. For comparison, the IR spectrum of 4-bromo-2-chloroaniline shows characteristic N-H stretching bands, as well as bands for the aromatic ring and C-Cl stretch. harricksci.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like 1,8-naphthyridine exhibit characteristic UV-Vis absorption bands. The introduction of substituents like bromine and chlorine can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. Studies on derivatives of 4-bromo-1,8-naphthalimide have shown how substitutions can influence their photophysical properties, including their fluorescence, which is directly related to their electronic structure. nih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| IR Spectroscopy | - C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.- C-H aromatic stretching above 3000 cm⁻¹.- C-Cl and C-Br stretching in the fingerprint region (below 1000 cm⁻¹). |

| UV-Vis Spectroscopy | - π → π* transitions characteristic of the naphthyridine aromatic system. The position and intensity of these bands would be influenced by the bromo and chloro substituents. |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to related derivatives)

While there is no reported crystal structure for this compound itself, the crystal structure of the related compound 4-bromo-2-chloroaniline has been determined. nih.gov Such studies on related molecules can provide valuable insights into how the bromo and chloro substituents influence the packing of the molecules in the solid state and can reveal the presence of intermolecular interactions such as halogen bonding. The determination of the crystal structure of any derivative of this compound would be invaluable for understanding its solid-state properties and for rationalizing its chemical reactivity.

Computational and Theoretical Studies on 4 Bromo 2 Chloro 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties and reactivity of molecules. For 4-Bromo-2-chloro-1,8-naphthyridine, DFT calculations can provide deep insights into its behavior at a molecular level.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its chemical reactivity and kinetic stability. The energies of these orbitals and the resulting HOMO-LUMO energy gap are key parameters. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Correlates with chemical reactivity and stability. |

(Note: These values are illustrative and based on typical values for similar halogenated aza-aromatic compounds.)

DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of a compound.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). For this compound, the calculations would likely predict π-π* and n-π* transitions characteristic of aza-aromatic systems. The halogen substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine (B1210474).

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C and C=N ring vibrations, and the characteristic vibrations of the C-Br and C-Cl bonds.

DFT is a valuable tool for studying reaction mechanisms, allowing for the determination of reaction pathways and the energies of intermediates and transition states. For this compound, this could be applied to understand its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. For example, in a study of the Friedländer reaction for the synthesis of 1,8-naphthyridines, DFT calculations were used to map out the reaction pathway, identifying the energetics of intermediates and transition states. acs.org Such analyses can reveal the role of catalysts and the influence of substituents on the reaction rate and regioselectivity.

Molecular Modeling and Dynamics Simulations

Beyond the electronic structure, molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for understanding how a molecule might interact with a biological target, such as an enzyme or a receptor.

In the context of this compound, molecular docking studies could be employed to investigate its binding affinity to various enzymes. For instance, derivatives of 1,8-naphthyridine have been investigated for their potential as inhibitors of various enzymes. Molecular docking studies on related 1,8-naphthyridine derivatives have been performed to understand their binding modes in the active sites of receptors like the H1 receptor. researchgate.net Similarly, molecular dynamics simulations have been used to study the binding of 1,8-naphthyridine derivatives to targets like the human serotonin (B10506) transporter. acs.org Such studies for this compound would involve placing the molecule into the active site of a target protein and calculating the binding energy, which is influenced by hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | A measure of the strength of the interaction. |

| Key Interacting Residues | Tyr234, Phe345, Ser123 | Amino acids in the active site involved in binding. |

| Types of Interactions | Pi-pi stacking, hydrogen bonding, halogen bonding | The nature of the forces stabilizing the complex. |

(Note: These values are for illustrative purposes and would be specific to a particular protein target.)

In Silico Prediction of Research-Relevant Molecular Descriptors

In the realm of contemporary chemical research, in silico methodologies have become indispensable for the preliminary assessment of novel compounds. These computational tools allow for the prediction of a molecule's pharmacokinetic and pharmacodynamic properties before its actual synthesis, thereby saving significant time and resources. For the compound this compound, computational studies provide crucial insights into its potential as a research compound, particularly concerning its drug-likeness and bioavailability.

Lipinski's Rule of Five Compliance for Drug-Likeness Prediction in Research Compound Design

Lipinski's Rule of Five is a foundational guideline in drug discovery used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule posits that orally active drugs generally possess certain physicochemical properties. A compound is likely to be membrane permeable and easily absorbed if it meets the following criteria: a molecular weight of 500 g/mol or less, a logP (a measure of lipophilicity) value no greater than 5, five or fewer hydrogen bond donors, and ten or fewer hydrogen bond acceptors.

For this compound, in silico predictions indicate a high degree of compliance with Lipinski's Rule of Five. These predictions suggest that the compound has favorable physicochemical properties for consideration as a potential drug candidate in research and development. The calculated molecular descriptors for this compound are detailed in the table below. The data reveals that the compound does not violate any of the parameters set forth by Lipinski's rule, highlighting its potential for good oral absorption and permeation.

Table 1: Predicted Physicochemical Properties of this compound and Lipinski's Rule of Five Compliance

| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Parameter | Compliance |

|---|---|---|---|

| Molecular Weight | 243.49 g/mol | ≤ 500 g/mol | Yes |

| LogP (iLOGP) | 2.59 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | - | - |

Bioavailability Prediction for Research Compound Design

Bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. High bioavailability is often a desirable characteristic for orally administered therapeutic agents. Computational models provide a preliminary assessment of a compound's potential bioavailability based on its structural features.

The predicted bioavailability of this compound has been calculated using established in silico models. These models analyze various molecular properties, including lipophilicity, polar surface area, and solubility, to estimate the extent to which the compound will be absorbed and become available at its site of action. The bioavailability score is a composite index that reflects these factors. For this compound, the predicted bioavailability score suggests a moderate to good potential for oral absorption.

Table 2: Predicted Bioavailability of this compound

| Parameter | Predicted Value |

|---|

This predicted score of 0.55 indicates that approximately 55% of the compound, if administered orally, is expected to reach the systemic circulation. This is a promising value for a research compound in the early stages of development and warrants further experimental validation.

Research Applications and Biological Activity Investigations of 4 Bromo 2 Chloro 1,8 Naphthyridine Derivatives Excluding Clinical Human Trials and Safety

Role as a Scaffold in Chemical Biology Research

The utility of a chemical scaffold in biological research often stems from its ability to be chemically modified to create a library of compounds that can be used to probe biological systems. While the 1,8-naphthyridine (B1210474) core is widely used for this purpose, specific examples involving the 4-Bromo-2-chloro-1,8-naphthyridine backbone are not documented in available research.

Development of Novel Molecular Probes and Ligands

There are no specific reports on the development of molecular probes or ligands derived from this compound. In a broader context, related compounds such as 4-bromo-1,8-naphthalimide derivatives have been investigated as fluorogenic substrates for imaging enzyme activity in living cells. For instance, certain derivatives exhibit fluorescence upon reaction with glutathione (B108866) S-transferase (GST), allowing for the visualization of this enzyme's activity. However, this is a different chemical entity, and similar studies on this compound have not been found.

Investigation of Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

The interaction of small molecules with biological macromolecules like DNA and enzymes is a cornerstone of drug discovery and chemical biology. While numerous 1,8-naphthyridine derivatives have been shown to interact with DNA, often through intercalation, and to inhibit various enzymes, there is no specific data available for derivatives of this compound in this context. Studies on other naphthyridine derivatives have demonstrated their ability to bind to DNA gyrase, a key bacterial enzyme.

In Vitro Biological Activity Studies in Research Models

In vitro studies are essential for the initial assessment of the biological activity of new compounds. While a vast body of research exists for various 1,8-naphthyridine derivatives, specific data for derivatives of this compound against the specified cancer cell lines, bacterial and fungal strains, and enzymes are not present in the available literature.

Anticancer Activity in Cultured Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, A549, Hela, U87MG)

No studies reporting the evaluation of this compound derivatives against the specified cancer cell lines (HepG-2, HCT-116, MCF-7, A549, Hela, U87MG) were identified. Research on other substituted 1,8-naphthyridines has shown promising anticancer activity, but these findings cannot be directly extrapolated to the specific compound .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Data not available | HepG-2 | - |

| Data not available | HCT-116 | - |

| Data not available | MCF-7 | - |

| Data not available | A549 | - |

| Data not available | Hela | - |

Antimicrobial Activity Against Bacterial and Fungal Strains (e.g., B. subtilis, S. aureus, E. coli, A. niger, C. albicans)

Similarly, no data could be found on the antimicrobial activity of this compound derivatives against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, or Candida albicans. The broader class of 1,8-naphthyridines is known for its antibacterial properties, with nalidixic acid being a notable example. However, the specific contribution of the 4-bromo and 2-chloro substitutions on this particular scaffold has not been reported.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | B. subtilis (MIC µg/mL) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) | C. albicans (MIC µg/mL) |

|---|

Enzyme Inhibition Studies (e.g., Topoisomerase I/II, DNA Gyrase, Protein Kinases, VEGFR-2, EGFR)

There are no published studies on the inhibitory activity of this compound derivatives against topoisomerases, DNA gyrase, protein kinases, VEGFR-2, or EGFR. Many 1,8-naphthyridine-based compounds are known to target DNA gyrase and topoisomerases, which is a key mechanism of their antibacterial and anticancer effects. However, without specific experimental data, the potential of this compound derivatives as inhibitors of these enzymes remains unknown.

Table 3: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Data not available | Topoisomerase I | - |

| Data not available | Topoisomerase II | - |

| Data not available | DNA Gyrase | - |

| Data not available | Protein Kinases | - |

| Data not available | VEGFR-2 | - |

Other Receptor and Target Engagement Studies in Biological Systems

Derivatives of 1,8-naphthyridine have been the subject of various receptor and target engagement studies to explore their potential therapeutic applications. These compounds have shown interactions with a range of biological targets, extending beyond the more commonly studied receptors.

One area of investigation has been their effect on topoisomerase II, a critical enzyme in DNA replication and repair. A series of seventeen 1,8-naphthyridine derivatives were synthesized and evaluated for their ability to inhibit this enzyme. nih.gov Among these, compounds 5g and 5p demonstrated significant antiproliferative activity against three cancer cell lines. nih.gov Further studies revealed that compound 5p had a potent inhibitory effect on topoisomerase IIβ. nih.gov Molecular docking studies suggested a unique binding pattern for 5p within the etoposide (B1684455) binding pocket of the enzyme. nih.gov

Another study focused on the potential of 1,8-naphthyridine derivatives as antagonists for the Adenosine A2A receptor, a target for managing Parkinson's disease. nih.gov Modifications at the 3rd position of the naphthyridine nucleus with various secondary amines were found to enhance binding efficiency. nih.gov In silico studies predicted that all synthesized compounds (10a-f and 13a-e ) showed good binding efficiency towards the A2A receptors. nih.gov Specifically, compound 10c and 13b exhibited the highest docking scores and binding energies. nih.gov

The cannabinoid type 2 (CB2) receptor has also been a target of interest. nih.gov A series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides were developed as fluorescent ligands for the CB2 receptor. nih.gov It was observed that linker and fluorophore substitution at the N1-position of the naphthyridine core was unlikely to yield ligands with useful affinity for the CB2 receptor. nih.gov

In the context of anti-mycobacterial research, derivatives of 1,8-naphthyridine have been investigated for their activity against Mycobacterium tuberculosis. rsc.org The presumed mechanism of action for these compounds involves the inhibition of the InhA enzyme. rsc.org Molecular docking studies of the most active compound, ANA-12 , were performed against the Mtb InhA enzyme to understand its binding mode. rsc.org

Furthermore, 1,8-naphthyridine derivatives have been explored for a wide array of other biological activities, including as anti-osteoporotic agents (αvβ3 antagonists), anti-allergic agents, and inhibitors of platelet aggregation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Properties

The systematic investigation of how structural modifications to the this compound scaffold and its derivatives influence their biological activity is crucial for the rational design of more potent and selective compounds.

Structure-activity relationship (SAR) studies have provided valuable insights into the impact of specific structural features on the in vitro efficacy of 1,8-naphthyridine derivatives.

In the pursuit of anti-mycobacterial agents, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were synthesized and evaluated. rsc.org These studies revealed that the presence of a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent, as seen in compound ANA-12 , resulted in remarkable anti-tubercular activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. rsc.org In contrast, derivatives with substituted anilines (ANC 1–14 ) and N-phenylacetamide groups (ANA 1–11 ) showed varied and generally lower efficacy. rsc.org Specifically, electron-withdrawing groups on the phenyl ring led to moderate to weak activity. rsc.org

For compounds targeting the Adenosine A2A receptor, modifications at the 3rd position of the 1,8-naphthyridine nucleus were found to be critical. nih.gov The incorporation of secondary amines at this position was shown to enhance binding efficiency and potency. nih.gov

In the development of antileishmanial agents, the SAR of 8-hydroxy-1,6-naphthyridines was explored. nih.gov Removal or methylation of the 8-hydroxyl group on the naphthyridine ring led to a significant loss of antiparasitic activity. nih.gov Similarly, replacing a triazole moiety with an oxadiazole resulted in decreased activity. nih.gov Deletion of the nitrogen atom at the N-1 position of the naphthyridine core also led to a loss of antiparasitic activity. nih.gov

In the context of cannabinoid type 2 (CB2) receptor ligands, the stereochemistry of a 4-methylcyclohexyl moiety at the C3 carboxamide position was found to be influential, with cis derivatives showing improved receptor affinity compared to trans derivatives. nih.gov Furthermore, substitution at the C6 position was shown to control the functional activity, with different substituents leading to either agonist or antagonist/inverse agonist behavior. nih.gov

The following table summarizes the key SAR findings for different biological targets:

| Biological Target | Key Structural Feature | Impact on In Vitro Efficacy |

| Mycobacterium tuberculosis | 5-nitrofuran on piperazine | Increased anti-tubercular activity rsc.org |

| Adenosine A2A Receptor | Secondary amines at C3 position | Enhanced binding efficiency nih.gov |

| Leishmania | 8-hydroxyl group | Essential for antiparasitic activity nih.gov |

| CB2 Receptor | cis-4-methylcyclohexyl at C3 | Improved receptor affinity nih.gov |

| CB2 Receptor | Substituent at C6 position | Modulates functional activity (agonist vs. antagonist) nih.gov |

Pharmacophore modeling is instrumental in identifying the key three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

For 1,8-naphthyridine derivatives with antileishmanial activity, a key pharmacophoric feature was identified as an acceptor-donor-acceptor binding motif within the 7-substituted-1,6-naphthyridine series. nih.gov This motif was found to be crucial for the observed antiparasitic activity. nih.gov

In the design of antitubercular agents, a molecular hybridization approach was employed, combining the 1,8-naphthyridine scaffold with piperazine and benzamide (B126) moieties. rsc.org This strategy aimed to integrate the pharmacophoric features of known antitubercular agents into a single molecular framework. rsc.org Molecular docking studies of the highly active compound ANA-12 against the InhA enzyme from M. tuberculosis helped to elucidate the binding pattern within the active site, further refining the understanding of the necessary pharmacophoric features for this target. rsc.org

For antagonists of the Adenosine A2A receptor, SAR studies have highlighted that modifications at the 3rd position of the 1,8-naphthyridine nucleus are critical for enhancing binding efficiency and potency, suggesting this position is a key part of the pharmacophore. nih.gov

The following table outlines the identified pharmacophoric features for different target interactions:

| Biological Target | Identified Pharmacophoric Feature | Reference |

| Leishmania | Acceptor-donor-acceptor binding motif | nih.gov |

| M. tuberculosis (InhA) | Hybrid of 1,8-naphthyridine, piperazine, and benzamide | rsc.org |

| Adenosine A2A Receptor | Modification at the 3rd position of the 1,8-naphthyridine nucleus | nih.gov |

Application in Material Science Research

The unique photophysical properties of the 1,8-naphthyridine core have led to its exploration in the field of material science, particularly in the development of fluorescent materials and functional polymers.

Derivatives of 1,8-naphthyridine have demonstrated significant potential as fluorophores due to their inherent luminescent properties. A series of new non-planar 1,8-naphthyridine derivatives have been synthesized and shown to exhibit high fluorescence in both solution and the solid state. researchgate.net These compounds can emit high blue, green, and yellow photoluminescence with quantum yields ranging from 0.70 to 1.0. researchgate.net

The substitution pattern on the 1,8-naphthyridine ring plays a crucial role in determining the fluorescent properties. For instance, substitution of 4-methyl- researchgate.netresearchgate.net-naphthyridine at the 2 and 7 positions with alkylamines leads to highly fluorescent compounds. researchgate.net A flexible ligand, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L ), and its Zn(II) complexes exhibit intense blue fluorescent emissions in various solvents. rsc.org

The fluorescent properties of 1,8-naphthyridine derivatives can also be modulated by external factors. The optical properties of some derivatives can be switched by altering the solvent, concentration, and excitation energy. researchgate.net Furthermore, these compounds can function as colorimetric and luminescence pH sensors, showing color changes and luminescence switching upon the addition of acid. researchgate.net

The ability of 1,8-naphthyridine derivatives to act as fluorescent chemosensors has also been explored. A novel 1,8-naphthyridine-based clip-like receptor was designed as an "off-on" fluorescent probe for the selective sensing of Zn2+ in aqueous media and living cells. rsc.org Another study reported a naphthyridine-boronic acid derivative that displayed highly selective fluorescence quenching upon interaction with Hg2+. nih.gov

The following table summarizes the fluorescent properties of selected 1,8-naphthyridine derivatives:

| Derivative Type | Emission Color | Quantum Yield | Application | Reference |

| Non-planar 1,8-naphthyridines | Blue, Green, Yellow | 0.70 - 1.0 | OLEDs | researchgate.net |

| 2,7-dialkylamino-4-methyl-1,8-naphthyridines | High Fluorescence | - | Fluorescent Probes | researchgate.net |

| bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L) | Blue | - | Metal Ion Sensing | rsc.org |

| 1,8-Naphthyridine-based clip-like receptor | "Off-On" Fluorescence | - | Zn2+ Sensing | rsc.org |

| Naphthyridine-boronic acid derivative | Quenched by Hg2+ | - | Hg2+ Sensing | nih.gov |

The versatile reactivity and favorable electronic properties of the 1,8-naphthyridine scaffold make it a valuable building block for the synthesis of novel polymers and functional materials.

A series of six new n-type conjugated 1,8-naphthyridine oligomers have been synthesized and investigated for their application in organic light-emitting diodes (OLEDs). researchgate.net These materials possess high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities, making them suitable for use as electron-transporting/injecting layers in OLED devices. researchgate.net By systematically varying the spacer linkage between the naphthyridine units, their electronic and optical properties can be fine-tuned. researchgate.net

The ability of 1,8-naphthyridine derivatives to form complexes with metal ions has also been leveraged in the creation of functional materials. For example, the flexible ligand bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L ) forms intriguing structural complexes with Zn(II), leading to materials with unique coordination geometries. rsc.org

Furthermore, the reactivity of the this compound core allows for its incorporation into larger polymeric structures through various cross-coupling reactions, although specific examples of polymers derived directly from this starting material are not extensively detailed in the provided context. The general principles of polymer chemistry suggest that the bromo and chloro substituents can serve as handles for polymerization reactions, such as Suzuki or Stille couplings, to create conjugated polymers with tailored optoelectronic properties.

Future Research Directions and Perspectives for 4 Bromo 2 Chloro 1,8 Naphthyridine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for 1,8-naphthyridine (B1210474) derivatives is an ongoing area of interest. Future research should prioritize the exploration of novel synthetic pathways to 4-Bromo-2-chloro-1,8-naphthyridine that offer improved yields, reduced reaction times, and milder conditions.

Green chemistry principles are central to modern synthetic efforts. rsc.org The use of water as a solvent and the development of catalyst-free or metal-free reactions are highly desirable. acs.orgnih.gov For instance, the Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been adapted to aqueous conditions, sometimes employing catalysts like choline (B1196258) hydroxide (B78521) or ionic liquids. acs.orgnih.govacs.orgnih.gov These approaches not only enhance the sustainability of the synthesis but can also lead to excellent product yields. acs.org Microwave-assisted organic synthesis represents another promising avenue, often resulting in faster reactions and higher yields. researchgate.net

Future investigations could focus on adapting these greener methodologies to the specific synthesis of this compound, potentially starting from readily available precursors. The development of one-pot multicomponent reactions, perhaps under ultrasonic irradiation, could further streamline the synthesis and improve efficiency.

Advanced Functionalization and Derivatization Strategies for Enhanced Selectivity

The bromine and chlorine substituents on the this compound core offer versatile handles for a wide range of functionalization and derivatization reactions. Future research should focus on developing highly selective methods to modify these positions, enabling the synthesis of a diverse library of novel compounds with tailored properties.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been successfully employed for the functionalization of similar halogenated naphthyridine systems. nih.gov These methods allow for the introduction of various aryl and heteroaryl groups, which can significantly influence the biological activity and physicochemical properties of the resulting molecules. The selective trifluoromethylation of the 1,5-naphthyridine (B1222797) core has also been demonstrated, highlighting the potential for introducing unique functional groups. nih.gov

Furthermore, regioselective direct ring metalation presents a powerful strategy for introducing substituents at specific positions. nih.gov For instance, the metalation of 4-bromobenzo[c] acs.orgresearchgate.netnaphthyridine at the C-5 position allows for the introduction of a variety of electrophiles. nih.gov Similar strategies could be explored for this compound to access novel derivatives. The development of these advanced functionalization techniques will be crucial for creating derivatives with enhanced selectivity for specific biological targets.

Deeper Mechanistic Understanding of Biological Interactions through Chemical Probes

While various 1,8-naphthyridine derivatives have shown a broad spectrum of biological activities, a deeper understanding of their mechanisms of action at the molecular level is often lacking. nih.gov Future research should focus on designing and synthesizing derivatives of this compound that can serve as chemical probes to elucidate these biological interactions.

By incorporating reporter groups such as fluorescent tags or photoaffinity labels, these probes can be used to identify and characterize the specific cellular targets of 1,8-naphthyridine compounds. For example, understanding how these compounds interact with DNA or specific enzymes is critical for rational drug design. nih.gov Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes and interactions of these derivatives with their biological targets, guiding the design of more potent and selective compounds. acs.orgrsc.orgresearchgate.net

For instance, studies on other naphthyridine derivatives have suggested that they can act as inhibitors of enzymes like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis or as topoisomerase II poisons. rsc.orgresearchgate.net Utilizing derivatives of this compound as chemical probes could help to confirm these mechanisms or uncover novel biological targets.

Development of Highly Selective Molecular Tools for Chemical Biology Applications

The development of highly selective molecular tools is essential for dissecting complex biological processes. The 1,8-naphthyridine scaffold, with its versatile chemistry and diverse biological activities, is an excellent starting point for the creation of such tools. nih.govexlibrisgroup.com Future research should aim to leverage the unique properties of this compound to develop highly selective molecular probes for chemical biology applications.

These tools could be designed to target specific proteins, enzymes, or nucleic acid structures with high affinity and specificity. For example, fluorescent derivatives could be developed as sensors for specific metal ions or as imaging agents for cellular components. mdpi.com The ability to selectively modulate the activity of a particular biological target with a small molecule is invaluable for both basic research and drug discovery.

The development of potent and selective inhibitors for specific kinases or receptors is a key area of interest. For example, 1,5-naphthyridine derivatives have been identified as potent inhibitors of the transforming growth factor-beta type I receptor (ALK5). nih.gov By systematically modifying the this compound scaffold, it may be possible to develop new classes of selective inhibitors for a range of important biological targets.

Exploitation in Advanced Materials Research (e.g., optical, electronic)

The rigid, planar structure and π-conjugated system of the 1,8-naphthyridine core suggest potential applications in advanced materials research. researchgate.net Future investigations should explore the optical and electronic properties of this compound and its derivatives for use in materials science.

Derivatives of 1,8-naphthalimide, a structurally related class of compounds, have been investigated as luminescent materials for organic light-emitting diodes (OLEDs). nih.gov The introduction of different substituents can significantly affect their optical and electronic properties. nih.gov Similarly, the functionalization of the this compound core could lead to the development of novel materials with tailored photophysical properties.

The ability of 1,8-naphthyridine to act as a binucleating ligand in coordination chemistry also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or photoluminescent properties. wikipedia.org The exploration of these materials could lead to applications in areas such as sensing, catalysis, and optoelectronics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-chloro-1,8-naphthyridine?

- Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic substitution of pre-functionalized naphthyridine precursors. For example, describes the conversion of 4-bromo-1,8-naphthyridine to amino derivatives using aminolysis (NH₃/PhOH, 170°C), suggesting bromo/chloro substituents can be introduced via similar protocols. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are also viable for introducing aryl/alkyl groups using this compound as a starting material .

Q. How can purity and structural integrity be verified for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are standard. and highlight the use of HLC (HPLC) and GC for purity assessment. Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition .

Q. What are the key reactivity patterns of the bromo and chloro substituents in this compound?

- Methodological Answer : The bromo group is more reactive toward cross-coupling (e.g., Suzuki), while the chloro group may undergo nucleophilic substitution under harsher conditions. notes that bromo substituents are preferentially replaced in aminolysis (e.g., NH₃ in phenol at 170°C yields amino derivatives), whereas chloro groups remain intact unless exposed to strong nucleophiles like benzylamine at elevated temperatures .

Advanced Research Questions

Q. How can substituent modifications at the 4-bromo and 2-chloro positions influence binding affinity in DNA recognition studies?

- Methodological Answer : Methyl or amino groups at adjacent positions enhance binding via hydrophobic interactions or hydrogen bonding. and demonstrate that methyl substitutions on 2-amino-1,8-naphthyridines increase binding affinity (K up to 10⁷ M⁻¹) to cytosine in DNA duplexes. For 4-Bromo-2-chloro derivatives, replacing Br with electron-donating groups (e.g., NH₂) could mimic this effect. Thermodynamic profiling (ITC) and fluorescence titration are recommended to quantify interactions .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions using this compound?

- Methodological Answer : Ligand selection (e.g., XPhos or SPhos) and solvent polarity are critical. achieved tetraaryl-1,8-naphthyridines using Pd(dba)₂ with P(o-tol)₃ in toluene. Pre-activation of the catalyst and controlled heating (80–100°C) improve yields. Bromine’s higher leaving-group aptitude allows selective coupling at the 4-position, leaving the 2-chloro group intact for subsequent functionalization .

Q. How do halogen exchange reactions (e.g., Br→F) proceed in this scaffold, and what are the limitations?

- Methodological Answer : Direct halogen exchange (e.g., Br→F) requires KF in polar aprotic solvents (e.g., DMF) at high temperatures (180°C). reports successful conversion of dichloro- to difluoro-naphthyridines (50% yield), but mixtures may form due to competing reactions. For 4-Bromo-2-chloro derivatives, sequential substitution (Br first, then Cl) is advised to avoid regioisomer challenges .

Q. What analytical techniques are suitable for studying the photophysical properties of this compound derivatives?

- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy (e.g., λₑₓ 300–400 nm) quantify π→π* transitions. used fluorescence titration to monitor binding with cytosine. Time-resolved spectroscopy and DFT calculations can further elucidate excited-state behavior and substituent effects on emission .

Key Considerations for Contradictory Evidence

- Purity Standards : and report >97% purity via HLC/GC, but warns of unreliable COA from certain vendors. Independent validation (e.g., in-house HPLC) is advised.

- Halogen Reactivity : and conflict on bromo vs. chloro substitution rates. Contextual factors (solvent, catalyst) must be specified to reconcile discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.